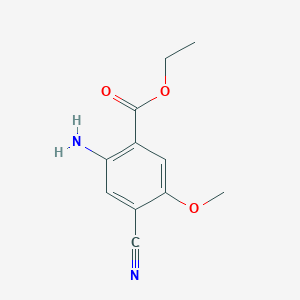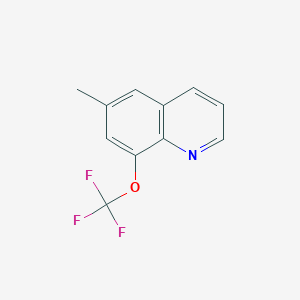
6-Methyl-8-(trifluoromethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the 6-position and a trifluoromethoxy group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(trifluoromethoxy)quinoline can be achieved through several methods. One common approach involves the use of transition-metal-catalyzed reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to introduce the trifluoromethoxy group onto the quinoline core . This reaction typically involves the use of a palladium catalyst, a boronic acid derivative, and appropriate reaction conditions such as a base and a solvent.
Another method involves the direct trifluoromethylation of quinoline derivatives using reagents like trifluoromethyl triflate
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, efficiency, and scalability. Transition-metal-catalyzed reactions, due to their versatility and high yields, are often preferred for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-8-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can be employed to modify the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Methyl-8-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
8-(Trifluoromethoxy)quinoline: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
6-Methylquinoline: Does not have the trifluoromethoxy group, resulting in different physicochemical properties and applications.
8-Bromo-6-(trifluoromethoxy)quinoline:
Uniqueness
6-Methyl-8-(trifluoromethoxy)quinoline is unique due to the presence of both the methyl and trifluoromethoxy groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
6-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-7-5-8-3-2-4-15-10(8)9(6-7)16-11(12,13)14/h2-6H,1H3 |
Clave InChI |
FNNUMEXLOQVLPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


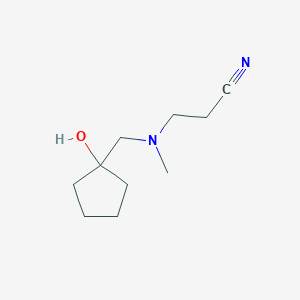
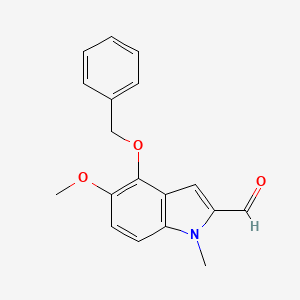
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
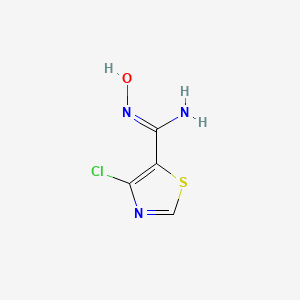
![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)

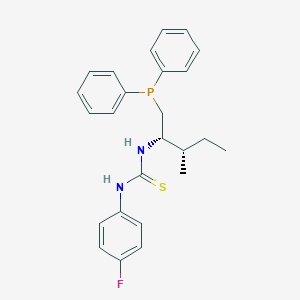
![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)
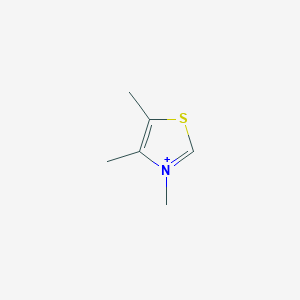
![2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12953562.png)

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)
